molecular formula C26H45NO6S B1214934 Taurodeoxycholic acid CAS No. 516-50-7

Taurodeoxycholic acid

Cat. No.: B1214934
CAS No.: 516-50-7
M. Wt: 499.7 g/mol
InChI Key: AWDRATDZQPNJFN-VAYUFCLWSA-N
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Description

Taurodeoxycholic acid is a bile acid formed in the liver by the conjugation of deoxycholate with taurine. It is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid, sharing the same molecular formula and molecular weight . This compound plays a significant role in the emulsification of lipids, aiding in the digestion and absorption of dietary fats.

Mechanism of Action

Target of Action

Taurodeoxycholic acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the intrinsic mitochondrial apoptotic pathway and the death receptor in the extrinsic apoptotic pathway . It also targets the endoplasmic reticulum (ER) to reduce ER-mediated stress .

Mode of Action

TUDCA exerts its effects by regulating and inhibiting the apoptotic cascade . It reduces reactive oxygen species (ROS) and inactivates BAX, thereby decreasing cytochrome c release . This inhibits the intrinsic mitochondrial apoptotic pathway . TUDCA also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .

Biochemical Pathways

TUDCA affects numerous metabolic pathways, most of which lead to apoptosis .

Pharmacokinetics

It is known that tudca is a highly hydrophilic bile acid, which suggests it may have good bioavailability .

Result of Action

TUDCA has shown important anti-apoptotic and neuroprotective activities . It has been examined in inflammatory metabolic diseases and neurodegenerative diseases due to its range of molecular properties . Experimental evidence suggests that TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .

Action Environment

The action of TUDCA can be influenced by environmental factors such as gut microbiota . Gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .

Biochemical Analysis

Biochemical Properties

Taurodeoxycholic acid is involved in various biochemical reactions, primarily in the liver and intestines. It interacts with several enzymes and proteins, including bile salt export pump (BSEP) and sodium taurocholate cotransporting polypeptide (NTCP). These interactions facilitate the transport and metabolism of bile acids. This compound also interacts with farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and homeostasis .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates FXR, leading to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. Additionally, this compound has been shown to reduce oxidative stress and inflammation in various cell types, including hepatocytes and intestinal epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FXR and other nuclear receptors. This binding leads to the activation or repression of target genes involved in bile acid metabolism, lipid homeostasis, and inflammatory responses. This compound also modulates the activity of enzymes such as cytochrome P450 enzymes, which are involved in the hydroxylation and conjugation of bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and microbial activity in the gut. Long-term studies have shown that this compound can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on liver function and lipid metabolism. At high doses, this compound can cause toxicity and adverse effects, including liver damage and disruption of bile acid homeostasis. Threshold effects have been observed, where the compound exhibits therapeutic benefits up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the enterohepatic circulation of bile acids. It is synthesized in the liver from cholesterol and is conjugated with taurine. The compound is then secreted into the bile and transported to the intestine, where it aids in fat digestion. This compound is reabsorbed in the ileum and transported back to the liver via the portal circulation. Enzymes such as cytochrome P450 and bile salt hydrolase play key roles in its metabolism .

Transport and Distribution

Within cells, this compound is transported by specific transporters such as NTCP and BSEP. These transporters facilitate its uptake into hepatocytes and its secretion into the bile. This compound is distributed within various tissues, including the liver, intestines, and gallbladder. It can also cross the blood-brain barrier, although its concentration in the brain is relatively low .

Subcellular Localization

This compound is primarily localized in the cytoplasm and membranes of hepatocytes and intestinal epithelial cells. It is also found in the endoplasmic reticulum, where it is involved in the synthesis and conjugation of bile acids. Post-translational modifications, such as sulfation and glucuronidation, can affect its localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurodeoxycholic acid typically involves the conjugation of deoxycholic acid with taurine. This process can be carried out under mild acidic conditions to facilitate the formation of the amide bond between the carboxyl group of deoxycholic acid and the amino group of taurine .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of bacteria, such as Escherichia coli, are used to produce the necessary enzymes that catalyze the conjugation reaction. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Taurodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Taurodeoxycholic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Taurochenodeoxycholic acid
  • Tauroursodeoxycholic acid

Comparison: Taurodeoxycholic acid is unique in its specific conjugation with taurine, which imparts distinct biochemical properties. Compared to taurochenodeoxycholic acid and tauroursodeoxycholic acid, this compound has a different pattern of hydroxylation, which affects its solubility and interaction with lipid molecules .

Biological Activity

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has garnered attention for its diverse biological activities, particularly in the context of liver disease, neuroprotection, and cellular stress responses. This article provides a comprehensive overview of TUDCA's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of TUDCA

TUDCA is a bile acid derived from ursodeoxycholic acid (UDCA) and is primarily synthesized in the liver. It has been used in traditional Chinese medicine for centuries and is recognized for its potential therapeutic effects in various diseases, particularly those involving cholestasis and neurodegenerative conditions.

TUDCA exerts its biological effects through several mechanisms:

  • Chaperoning Activity : TUDCA functions as a chemical chaperone, stabilizing misfolded proteins and preventing apoptosis under conditions of endoplasmic reticulum (ER) stress .
  • Anti-Apoptotic Effects : It inhibits the apoptotic pathways activated by ER stress, thereby protecting cells from death .
  • Neuroprotective Properties : TUDCA has shown promise in treating neurodegenerative diseases by reducing oxidative stress and modulating inflammatory responses within neuronal cells .

1. Hepatoprotective Effects

TUDCA has been shown to enhance the secretory capacity of hepatocytes and cholangiocytes, which is crucial in cholestatic liver diseases. It stimulates vesicular exocytosis and the insertion of transport proteins into cell membranes, effectively improving bile flow and reducing cholestasis .

Table 1: Hepatoprotective Mechanisms of TUDCA

MechanismEffect
Activation of MAPK pathwaysEnhances vesicular exocytosis
Stimulation of transportersIncreases canalicular density of Mrp2
Choleretic activityPromotes Cl⁻ secretion in cholangiocytes

2. Neuroprotective Effects

In clinical studies, TUDCA has demonstrated safety and efficacy in patients with amyotrophic lateral sclerosis (ALS). A pilot study showed that patients receiving TUDCA exhibited slower disease progression compared to those on placebo .

Table 2: Clinical Outcomes in ALS Patients Treated with TUDCA

Outcome MeasureTUDCA Group (%)Placebo Group (%)P-value
Responders (≥15% improvement)87430.021
Baseline-adjusted ALSFRS-R scoresHigherLower0.007
Slower progression rateSignificantNot significant<0.01

3. Cardioprotective Effects

Recent studies indicate that TUDCA may also protect against cardiac dysfunction related to pressure overload by reducing myocardial fibrosis and apoptosis .

Table 3: Cardioprotective Mechanisms of TUDCA

MechanismEffect
Reduction of collagen depositionDecreases myocardial fibrosis
Inhibition of apoptosisReduces cardiac cell death
Modulation of inflammatory markersLowers levels of TGF-β signaling proteins

Case Studies

A notable case study involved a 92-year-old patient with Alzheimer's disease undergoing long-term TUDCA treatment for lithiasis cholangitis. The study observed significant alterations in gut microbiota composition following TUDCA administration, suggesting potential implications for gut health in elderly patients .

Research Findings

Recent research highlights the multifaceted role of TUDCA across various disease models:

  • Neurodegenerative Diseases : In vitro studies reveal that TUDCA mitigates amyloid-β-induced apoptosis through modulation of mitochondrial pathways .
  • Inflammatory Bowel Disease : Animal models show that TUDCA administration can restore bile acid homeostasis under inflammatory conditions, providing a protective effect against ileitis .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDRATDZQPNJFN-VAYUFCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873418
Record name Taurodesoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

41 mg/mL
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

516-50-7
Record name Taurodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurodesoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20668G0RPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 208 °C
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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